2-Tert-butyl-2-(2-fluorophenyl)oxirane
Description
Properties
IUPAC Name |
2-tert-butyl-2-(2-fluorophenyl)oxirane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15FO/c1-11(2,3)12(8-14-12)9-6-4-5-7-10(9)13/h4-7H,8H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRASMAMMMSDVIX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1(CO1)C2=CC=CC=C2F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15FO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Tert-butyl-2-(2-fluorophenyl)oxirane typically involves the epoxidation of alkenes. One common method is the reaction of 2-tert-butyl-2-(2-fluorophenyl)ethene with a peracid, such as m-chloroperbenzoic acid (m-CPBA), under mild conditions. The reaction proceeds via the formation of an epoxide intermediate, which is then isolated and purified.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of green chemistry principles, such as employing environmentally friendly oxidants like hydrogen peroxide, can make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
2-Tert-butyl-2-(2-fluorophenyl)oxirane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding diols or other oxidized products.
Reduction: Reduction reactions can lead to the formation of alcohols or other reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of different substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-CPBA and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of diols or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted oxiranes or ring-opened products.
Scientific Research Applications
Medicinal Chemistry
Antidepressant and Antipsychotic Potential
Research indicates that compounds with similar structural motifs as 2-tert-butyl-2-(2-fluorophenyl)oxirane exhibit potential as atypical dopamine transporter inhibitors. These inhibitors have shown promise in preclinical models for treating psychostimulant abuse, suggesting that this compound may also possess similar therapeutic properties. For instance, studies on related compounds have demonstrated their effectiveness in reducing the reinforcing effects of drugs like cocaine and methamphetamine without inducing psychostimulant behaviors themselves .
Beta-Adrenergic Receptor Modulation
The compound's structural characteristics allow it to interact with beta-adrenergic receptors, which are critical in regulating cardiovascular functions and metabolic processes. Research has identified that certain fluoro-substituted derivatives can act as agonists at these receptors, potentially enhancing glucose uptake in skeletal muscle, which may be beneficial for conditions such as diabetes .
Synthetic Organic Chemistry
Synthesis of Oxiranes
The synthesis of oxiranes, including this compound, is a significant area of interest in organic chemistry. The preparation typically involves the reaction of suitable precursors under controlled conditions to yield high-purity products. For example, methods involving the use of anhydrides and hydrogen peroxide have been documented to effectively produce oxiranes through epoxidation processes .
Material Science
Epoxy Resins Development
Due to its oxirane structure, this compound can be utilized in the formulation of epoxy resins. These resins are known for their excellent adhesive properties and chemical resistance, making them suitable for applications in coatings, adhesives, and composite materials. The incorporation of fluorinated compounds often enhances the thermal stability and hydrophobicity of these materials .
Case Studies
Mechanism of Action
The mechanism of action of 2-Tert-butyl-2-(2-fluorophenyl)oxirane involves its reactivity as an epoxide. The strained three-membered ring is highly reactive and can undergo ring-opening reactions with various nucleophiles. This reactivity is exploited in synthetic chemistry to form a wide range of products. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparison with Similar Compounds
Table 1: Key Properties of 2-Tert-butyl-2-(2-fluorophenyl)oxirane and Analogues
*Inferred properties based on analogs.
Key Differences and Implications
In contrast, 2-tert-butyl-2-[2-(4-chlorophenyl)ethyl]oxirane contains an ethyl linker, which may enhance flexibility and enzyme compatibility in biocatalytic resolution processes .
Halogen Effects :
- The 2-fluorophenyl group in the target compound vs. 4-chlorophenyl in CAS 80443-63-6 alters electronic properties. Fluorine’s electron-withdrawing effect increases electrophilicity of the oxirane ring, favoring reactions with nucleophiles like amines or azides .
Applications :
Q & A
Q. Table 1: Comparison of Synthetic Methods
| Method | Reagents/Conditions | Yield Range | Key Challenges |
|---|---|---|---|
| Epoxidation | mCPBA, CH₂Cl₂, 0–25°C, 24–48 hr | 40–65% | Steric hindrance from tert-butyl |
| Nucleophilic Substitution | NaOH, THF/H₂O, reflux, 12 hr | 50–70% | Competing side reactions |
Basic: What spectroscopic techniques are used to characterize this compound?
Answer:
Characterization relies on multinuclear NMR , IR spectroscopy , and mass spectrometry :
- ¹H NMR : The tert-butyl group appears as a singlet at δ 1.2–1.4 ppm, while the fluorophenyl protons show splitting patterns (e.g., doublets at δ 7.2–7.8 ppm due to ortho-fluorine coupling) .
- ¹⁹F NMR : A singlet near δ -110 ppm confirms the fluorine substituent’s electronic environment .
- IR : Strong absorption at ~1250 cm⁻¹ (C-F stretch) and ~850 cm⁻¹ (epoxide ring vibration) .
- Mass Spec (EI) : Molecular ion peak at m/z 222.17 (calculated for C₁₂H₁₅FO₂) with fragmentation patterns indicating loss of tert-butyl (57 amu) .
Advanced: How do steric and electronic effects influence the reactivity of the oxirane ring?
Answer:
The tert-butyl group imposes significant steric hindrance, slowing nucleophilic attacks on the epoxide ring. For example, in ring-opening reactions with amines, bulky nucleophiles (e.g., tert-butylamine) exhibit lower conversion rates (<30%) compared to smaller amines (e.g., methylamine, >70%) .
The 2-fluorophenyl group exerts an electron-withdrawing effect via inductive withdrawal, polarizing the epoxide ring and enhancing electrophilicity. This facilitates nucleophilic attacks at the less hindered carbon, as shown in kinetic studies with thiols (rate acceleration by 2–3× compared to non-fluorinated analogs) .
Advanced: How to resolve discrepancies in reported reaction yields for epoxidation?
Answer:
Yield variations (e.g., 40–65%) arise from differences in:
- Oxidant Purity : Commercial mCPBA often contains water, reducing effective concentration. Pre-drying over molecular sieves improves yields by ~15% .
- Solvent Polarity : Non-polar solvents (e.g., CH₂Cl₂) favor slower, more selective epoxidation, while polar aprotic solvents (e.g., DMF) accelerate side reactions .
- Temperature Control : Lower temperatures (0–5°C) minimize epoxide ring-opening byproducts.
Recommendation : Standardize reaction protocols using anhydrous reagents and monitor progress via TLC (Rf = 0.3 in hexane:EtOAc 8:2) .
Advanced: What strategies enable regioselective ring-opening of the oxirane?
Answer:
Regioselectivity is controlled by steric bias and electronic effects :
- Steric Control : Nucleophiles (e.g., azide ions) preferentially attack the less hindered carbon adjacent to the fluorophenyl group.
- Electronic Control : Lewis acids (e.g., BF₃·OEt₂) coordinate to the oxygen, polarizing the ring and directing nucleophiles to the benzylic position.
Q. Table 2: Regioselectivity in Ring-Opening Reactions
| Nucleophile | Conditions | Major Product (Regiochemistry) | Selectivity Factor |
|---|---|---|---|
| NaN₃ | DMF, 80°C | β-Azido alcohol (C-F adjacent) | 8:1 |
| NH₃/BF₃ | CH₂Cl₂, -20°C | α-Amino alcohol (tert-butyl adjacent) | 3:1 |
Basic: What are the key safety considerations for handling this compound?
Answer:
- Toxicity : Limited data available, but structural analogs (e.g., styrene oxide) are suspected carcinogens. Use PPE (gloves, goggles) and work in a fume hood .
- Storage : Store at 4°C under inert gas (Ar/N₂) to prevent moisture-induced ring-opening .
Advanced: How does the compound’s stability vary under acidic vs. basic conditions?
Answer:
- Acidic Conditions : The epoxide ring undergoes acid-catalyzed hydrolysis to form a diol (trans-dihydroxy product) with retention of stereochemistry (half-life <1 hr in 1M HCl) .
- Basic Conditions : Base-induced ring-opening generates alkoxide intermediates, which can further react (e.g., with electrophiles). Stability is higher in anhydrous bases (e.g., NaH in THF) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
